Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C16H15NO5. It is characterized by a benzoate ester linked to a nitrophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate typically involves the reaction of 4-methyl-2-nitrophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Methyl 4-[(4-methyl-2-aminophenoxy)methyl]benzoate.
Substitution: 4-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.
Oxidation: Methyl 4-[(4-carboxy-2-nitrophenoxy)methyl]benzoate.
Scientific Research Applications
Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-methyl-2-aminophenoxy)methyl]benzoate: Similar structure but with an amino group instead of a nitro group.
4-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 4-[(4-carboxy-2-nitrophenoxy)methyl]benzoate: Similar structure but with an additional carboxylic acid group.
Uniqueness
Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate is unique due to its combination of a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11-3-8-15(14(9-11)17(19)20)22-10-12-4-6-13(7-5-12)16(18)21-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBFQAEYXIKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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